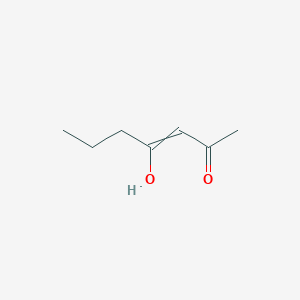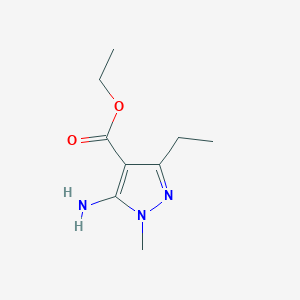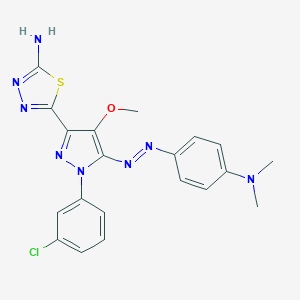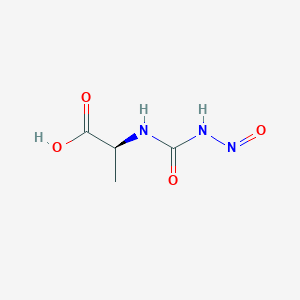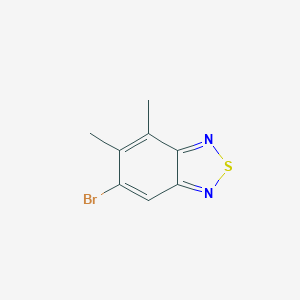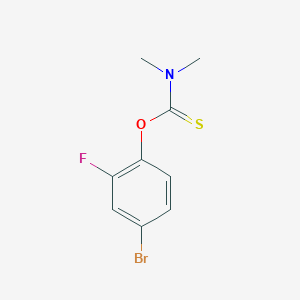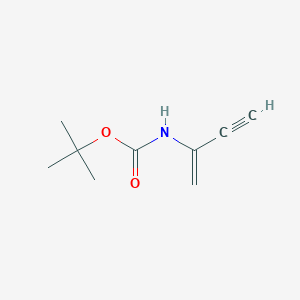
tert-Butyl but-1-en-3-yn-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl but-1-en-3-yn-2-ylcarbamate, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBB is a carbamate compound that is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The exact mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate is not well understood. However, studies have shown that tert-Butyl but-1-en-3-yn-2-ylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. Physiologically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both central and peripheral effects on the nervous system. tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to improve cognitive function in animal models, but it can also cause muscle weakness and respiratory distress at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a scaffold for the development of new drugs. However, tert-Butyl but-1-en-3-yn-2-ylcarbamate also has some limitations for lab experiments. It can be toxic at high doses, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of tert-Butyl but-1-en-3-yn-2-ylcarbamate. One potential direction is the development of new drugs based on the tert-Butyl but-1-en-3-yn-2-ylcarbamate scaffold. Another potential direction is the study of the mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate to better understand its effects on the nervous system. Additionally, the use of tert-Butyl but-1-en-3-yn-2-ylcarbamate in material science and organic chemistry could be further explored to develop new polymers and reagents.
Métodos De Síntesis
Tert-Butyl but-1-en-3-yn-2-ylcarbamate is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of tert-butyl acetylene with but-1-en-3-yn-2-ol in the presence of a palladium catalyst to form tert-butyl but-1-en-3-yn-2-ol. The second step involves the reaction of tert-butyl but-1-en-3-yn-2-ol with phosgene in the presence of triethylamine to form tert-butyl but-1-en-3-yn-2-ylcarbamate. The overall synthesis method of tert-Butyl but-1-en-3-yn-2-ylcarbamate is complex but has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been extensively studied for its potential applications in various fields. In the field of material science, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used as a monomer in the synthesis of polymers with unique properties. tert-Butyl but-1-en-3-yn-2-ylcarbamate has also been used in the field of medicinal chemistry as a scaffold for the development of new drugs. Additionally, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used in the field of organic chemistry as a reagent in various chemical reactions.
Propiedades
Número CAS |
173065-18-4 |
|---|---|
Nombre del producto |
tert-Butyl but-1-en-3-yn-2-ylcarbamate |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
tert-butyl N-but-1-en-3-yn-2-ylcarbamate |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11) |
Clave InChI |
MECYYEKEFOBFRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
SMILES canónico |
CC(C)(C)OC(=O)NC(=C)C#C |
Sinónimos |
Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



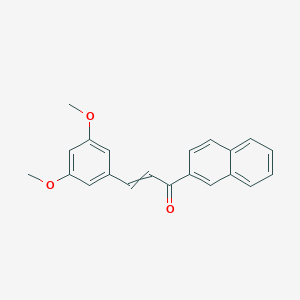
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
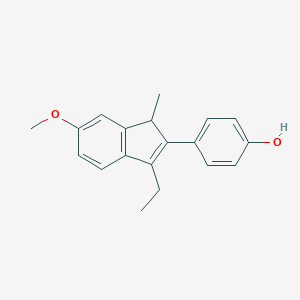
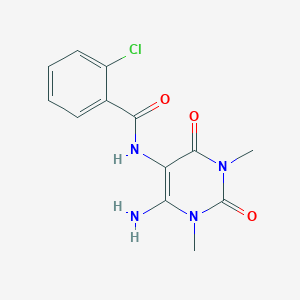
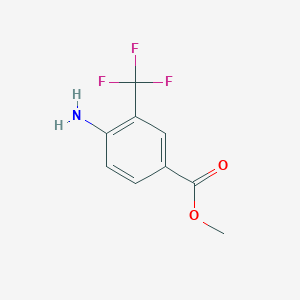
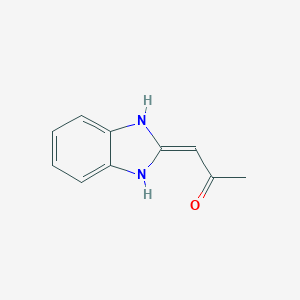
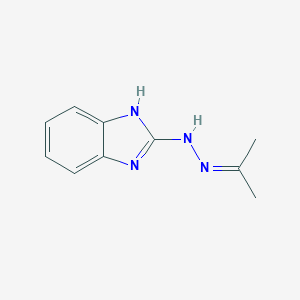
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
